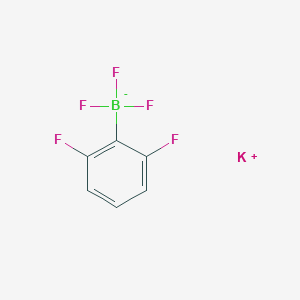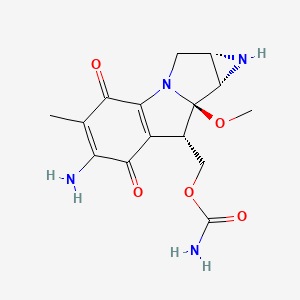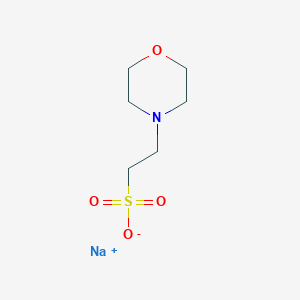![molecular formula C8H26O3Si4 B7802595 Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane](/img/structure/B7802595.png)
Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane is a complex organosilicon compound characterized by its intricate molecular structure. This compound features multiple silicon atoms bonded to various organic groups, making it a unique and versatile chemical entity in the field of organosilicon chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane typically involves multi-step organic reactions. One common approach is the stepwise addition of trimethylsilyl groups to a silicon-containing precursor. This process often requires stringent reaction conditions, including controlled temperatures and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall molecular structure of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reduction reactions may involve the use of hydrides, such as lithium aluminum hydride.
Substitution: Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the specific reaction mechanism.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or altered silicon-oxygen bonds. These products are valuable in various chemical applications and research endeavors.
Scientific Research Applications
Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane has a range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protective group in complex molecule construction.
Biology: Employed in the study of biomolecules and as a tool in molecular biology techniques.
Medicine: Investigated for potential therapeutic uses and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane exerts its effects depends on its specific application. In organic synthesis, it may act as a protecting group, preventing unwanted reactions at sensitive sites. In biological systems, it could interact with specific molecular targets, influencing cellular processes or signaling pathways.
Comparison with Similar Compounds
Trimethylsilyl chloride: A simpler silicon-based compound used in derivatization reactions.
Tetramethylsilane (TMS): A common standard in NMR spectroscopy.
Dimethylsiloxane: Used in the production of silicones and other materials.
Uniqueness: Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane stands out due to its complex structure and the presence of multiple trimethylsilyl groups. This complexity allows for a wider range of chemical reactivity and applications compared to simpler silicon compounds.
Properties
IUPAC Name |
trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H26O3Si4/c1-12(10-14(3,4)5)9-13(2)11-15(6,7)8/h12-13H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPUHXCOWXUVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](O[SiH](C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H26O3Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-09-4 |
Source


|
| Record name | 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16066-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Disodium;7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7802563.png)
![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B7802570.png)

![Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane](/img/structure/B7802602.png)

